Physicochemical Differentiation: 4-Chlorophenyl Analog vs. 3-Chloro-4-fluorophenyl Analog
A comparative analysis of computed physicochemical properties reveals distinct lipophilicity and electronic profiles between the target compound and the closely related analog 1-(3-chloro-4-fluorobenzenesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (CAS 2034489-37-5). The target compound has a molecular weight of 418.9 g/mol and lacks fluorine. In contrast, the analog has a molecular weight of 436.9 g/mol and a fluorine atom, which increases its electronegativity and can significantly alter metabolic stability and membrane permeability [1]. The computed XLogP3 value for the analog is 1.1, reflecting higher lipophilicity compared to what is expected for the non-fluorinated target compound based on class trends [1]. No direct biological comparison is available.
| Evidence Dimension | Molecular Weight, Halogenation, and Computed Lipophilicity |
|---|---|
| Target Compound Data | MW = 418.9 g/mol; Halogen = Cl only; XLogP3 = Not available |
| Comparator Or Baseline | CAS 2034489-37-5: MW = 436.9 g/mol; Halogen = Cl and F; XLogP3 = 1.1 |
| Quantified Difference | MW difference of 18.0 g/mol (4.3% increase for the analog); Lipophilicity trend suggests the analog is more lipophilic due to fluorine substitution. |
| Conditions | In silico prediction based on molecular structure. |
Why This Matters
The presence of fluorine in the comparator increases metabolic stability and lipophilicity, which are critical factors for oral bioavailability and target engagement, making the target compound potentially more suitable for experiments requiring a non-fluorinated control with lower metabolic stability.
- [1] Kuujia. (n.d.). Cas no 2034489-37-5 (1-(3-chloro-4-fluorobenzenesulfonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane). Retrieved from https://www.kuujia.com/cas-2034489-37-5.html View Source
